molecular formula C12H15NO2 B8404460 5-Amino-2,2,4,7-tetramethyl-1-benzofuran-3(2H)-one

5-Amino-2,2,4,7-tetramethyl-1-benzofuran-3(2H)-one

Cat. No. B8404460
M. Wt: 205.25 g/mol
InChI Key: WBTVMYLRJKINKJ-UHFFFAOYSA-N
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Patent
US07507841B2

Procedure details

Using 2,2,4,7-tetramethyl-5-nitro-1-benzofuran-3(2H)-one obtained in Reference Example 47, the title compound was synthesized in the same manner as in Reference Example 54. Yield 97%. Melting point: 124-126° C. (ethyl acetate-hexane).
Name
2,2,4,7-tetramethyl-5-nitro-1-benzofuran-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[C:6](=[O:7])[C:5]2[C:8]([CH3:16])=[C:9]([N+:13]([O-])=O)[CH:10]=[C:11]([CH3:12])[C:4]=2[O:3]1>C(OCC)(=O)C.CCCCCC>[NH2:13][C:9]1[CH:10]=[C:11]([CH3:12])[C:4]2[O:3][C:2]([CH3:1])([CH3:17])[C:6](=[O:7])[C:5]=2[C:8]=1[CH3:16] |f:1.2|

Inputs

Step One
Name
2,2,4,7-tetramethyl-5-nitro-1-benzofuran-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC2=C(C1=O)C(=C(C=C2C)[N+](=O)[O-])C)C
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Reference Example 47

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C2=C(C(C(O2)(C)C)=O)C1C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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